molecular formula C24H39N7O6S B15160612 N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine CAS No. 798540-09-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine

Cat. No.: B15160612
CAS No.: 798540-09-7
M. Wt: 553.7 g/mol
InChI Key: JIUUYACNLLJXHH-RFZNHBKKSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is a tetrapeptide featuring a modified ornithine residue with a diaminomethylene group at the N⁵ position. The compound’s stereochemistry was confirmed using L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) derivatization, which revealed an absolute configuration consistent with L-amino acid residues and a 1R, 2R, 4S, 6S, 7R, 9S, 30S stereochemical profile for related analogs .

Properties

CAS No.

798540-09-7

Molecular Formula

C24H39N7O6S

Molecular Weight

553.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H39N7O6S/c1-14(32)19(22(35)29-17(23(36)37)10-12-38-2)31-21(34)18(13-15-7-4-3-5-8-15)30-20(33)16(25)9-6-11-28-24(26)27/h3-5,7-8,14,16-19,32H,6,9-13,25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,26,27,28)/t14-,16+,17+,18+,19+/m1/s1

InChI Key

JIUUYACNLLJXHH-RFZNHBKKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require the use of protecting groups to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of this product yields methionine .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares structural homology with other peptides containing the N⁵-(diaminomethylidene)-L-ornithyl moiety. Key differences lie in amino acid sequence, stereochemistry, and functional groups, which influence molecular weight, solubility, and biological activity. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application
N⁵-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine Not provided Inferred* ~650–700 (estimated) L-Ornithyl (N⁵-diaminomethylene), L-Phe, L-Thr, L-Met Hypothesized enzymatic or therapeutic roles
N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine 57966-42-4 C₃₀H₄₈N₈O₈ 648.75 L-Tyr, Leu, Pro, Thr; lacks methionine and phenylalanine Research use; supplied by chemcube UG and Nanjing Chem
L-Methionyl-L-prolyl-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂ (α-MSH analog) Not provided Complex peptide Not specified D-Phe, D-Trp, Lys, Pro; MSH derivative Melanocortin receptor modulation; studied for signaling
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine 600707-10-6 C₃₄H₅₅N₁₁O₁₁S ~850 (calculated) Nitro-tyrosine, Leu, Gln, Met; extended sequence Potential signaling or enzyme inhibition

*Inferred molecular formula based on residues: Ornithyl (C₅H₁₂N₂O₂), Phe (C₉H₁₁NO₂), Thr (C₄H₉NO₃), Met (C₅H₁₁NO₂S), diaminomethylene (CH₅N₃).

Functional and Application Differences

  • Target Compound : Methionine’s thioether group may confer antioxidant properties, while phenylalanine could enhance hydrophobicity for membrane interactions.
  • α-MSH Analog: D-amino acids and lysine-proline motifs improve receptor selectivity and plasma stability, highlighting a design advantage over the target’s all-L configuration .
  • Compound : Nitro-tyrosine introduces electron-withdrawing groups, likely altering redox activity compared to the target’s unmodified tyrosine-free structure .

Research Findings and Industrial Relevance

  • Target Compound: No direct industrial applications reported, but its structural analogs are used in peptide therapeutics (e.g., α-MSH derivatives for inflammation) .
  • : Industrial-scale L-methionine purification (85% yield) via ion-exchange chromatography suggests scalable production methods for methionine-containing peptides .
  • Commercial Availability : and compounds are supplied by manufacturers like chemcube UG and Parchem, indicating commercial viability for research-grade peptides .

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